

Reproducibility in Experiments with 3-(Piperidin-1-yl)phenol: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Piperidin-1-yl)phenol

Cat. No.: B1267931

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For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of synthetic routes to piperidine-containing phenolic compounds, with a focus on the reproducibility of experiments involving "3-(Piperidin-1-yl)phenol" and its structural analogs. This document outlines detailed experimental protocols, presents comparative data, and visualizes key chemical pathways to ensure clarity and aid in experimental design.

Comparison of Synthetic Methodologies

The synthesis of 3-substituted piperidinyl phenols can be approached through various chemical reactions. The reproducibility of these syntheses is highly dependent on the chosen methodology, reaction conditions, and purification techniques. Below is a comparison of common synthetic strategies.

Table 1: Comparison of Synthetic Protocols for Piperidine-Phenol Derivatives

Method	Key Reagents	Typical Yield	Purity	Reproducibility Challenges
Reductive Amination	m-Anisaldehyde, Piperidine, Sodium borohydride	Moderate-High	Good-Excellent	Control of reaction temperature, stoichiometry of reducing agent, and purification.
Buchwald-Hartwig Amination	3-Bromophenol, Piperidine, Palladium catalyst, Ligand	High	Excellent	Catalyst activity, ligand selection, inert atmosphere maintenance, and cost of catalyst.
Nucleophilic Aromatic Substitution	3-Fluoronitrobenzene, Piperidine, Base	Variable	Good	Requires activated aromatic ring, potential for side reactions, and harsh conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility. Below is a well-documented, multi-step synthesis for a structurally related and commercially significant compound, 3-(1-piperidinylmethyl)phenol, which serves as an intermediate for Roxatidine acetate hydrochloride. This protocol highlights the level of detail necessary for reproducible outcomes.

Protocol: Synthesis of 3-(1-Piperidinylmethyl)phenol[1][2]

This synthesis is a multi-step process starting from m-methoxybenzyl alcohol.

Step 1: Synthesis of m-methoxybenzyl chloride

- Reactants: 100g m-methoxybenzyl alcohol, 160ml thionyl chloride.[1]
- Procedure: The mixture is heated to reflux for 1 hour. After the reaction is complete, excess thionyl chloride is recovered under reduced pressure.[1]
- Yield: 104g of m-methoxybenzyl chloride oil (Purity >98% by GC).[1]

Step 2: Synthesis of 3-(1-piperidinylmethyl)anisole

- Reactants: The oily product from Step 1, 100ml piperidine, 15g sodium borohydride, 100ml absolute ethanol.[1]
- Procedure: The mixture is heated to reflux for 8 hours. Ethanol is recovered under reduced pressure. 200ml of water is added to the residue, and the pH is adjusted to 3-4 with dilute hydrochloric acid. The aqueous phase is extracted with 100ml ethyl acetate. The pH of the aqueous layer is then adjusted to 9 with ammonia water. The precipitated oil is separated and washed.[1]
- Yield: 131g of 3-(1-piperidinylmethyl)anisole oil.[1]

Step 3: Demethoxylation to 3-(1-piperidinylmethyl)phenol

- Reactants: The product from Step 2, hydrobromic acid.
- Procedure: The anisole derivative is treated with hydrobromic acid to cleave the methyl ether and yield the final phenolic compound.

Alternative Compounds and Comparative Performance

In many applications, particularly in drug discovery, various analogs of **3-(Piperidin-1-yl)phenol** are synthesized and evaluated to explore structure-activity relationships (SAR). For instance, in the context of opioid receptor modulation, modifications to the piperidine and phenyl rings can significantly impact binding affinity and efficacy.

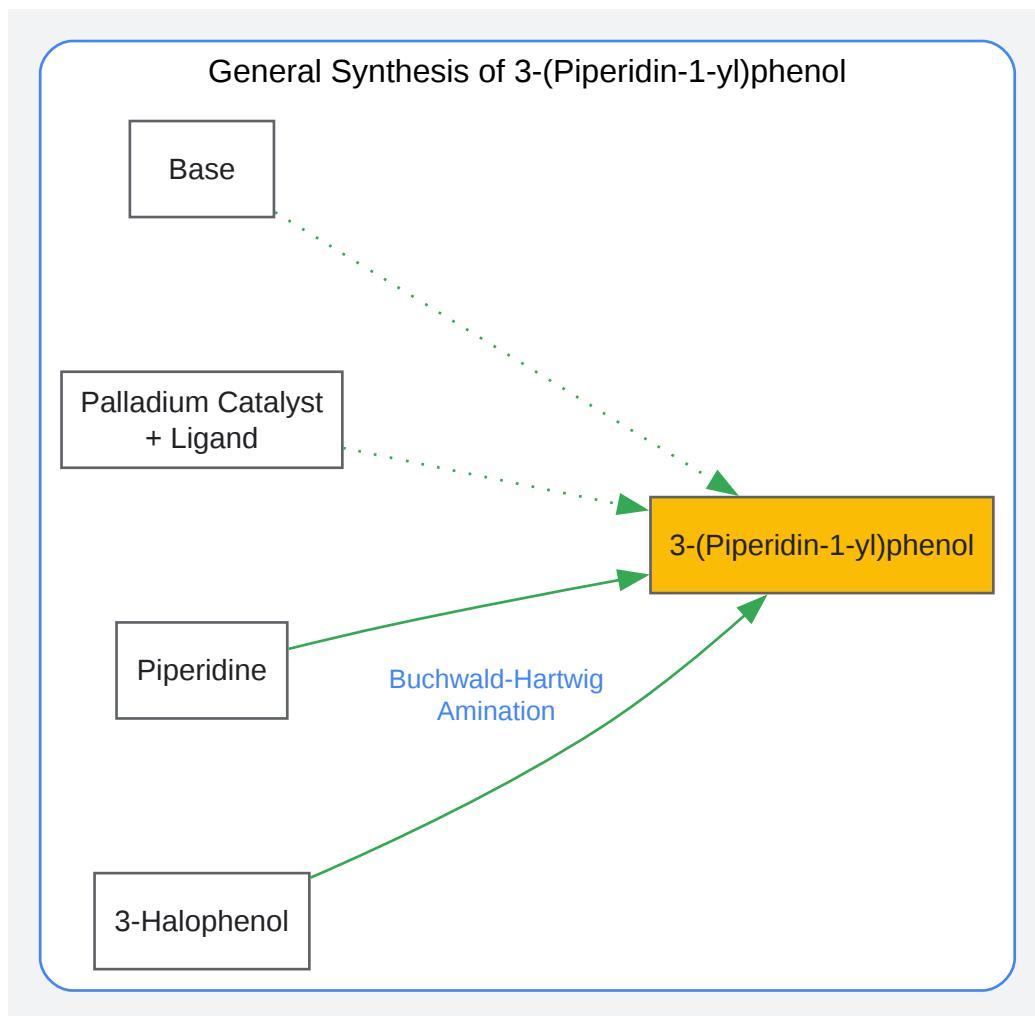
Table 2: Comparative Opioid Receptor Binding Affinities of Piperidine Derivatives

Compound	μ -Opioid Receptor Ki (nM)	κ -Opioid Receptor Ki (nM)	δ -Opioid Receptor Ki (nM)
LY255582 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine)	0.6	1.8	39
2-OH analog	1.9	15	118
4-OH analog	11	22	260
3-OCH ₃ analog	16	13	160
Fentanyl	~1-100	-	-
Sufentanil	<1	-	-

Note: Data for Fentanyl and Sufentanil are presented as ranges from comparative studies. Ki values for LY255582 and its analogs are from a specific comparative analysis.[\[2\]](#)

Visualization of Synthetic Pathways and Experimental Workflows

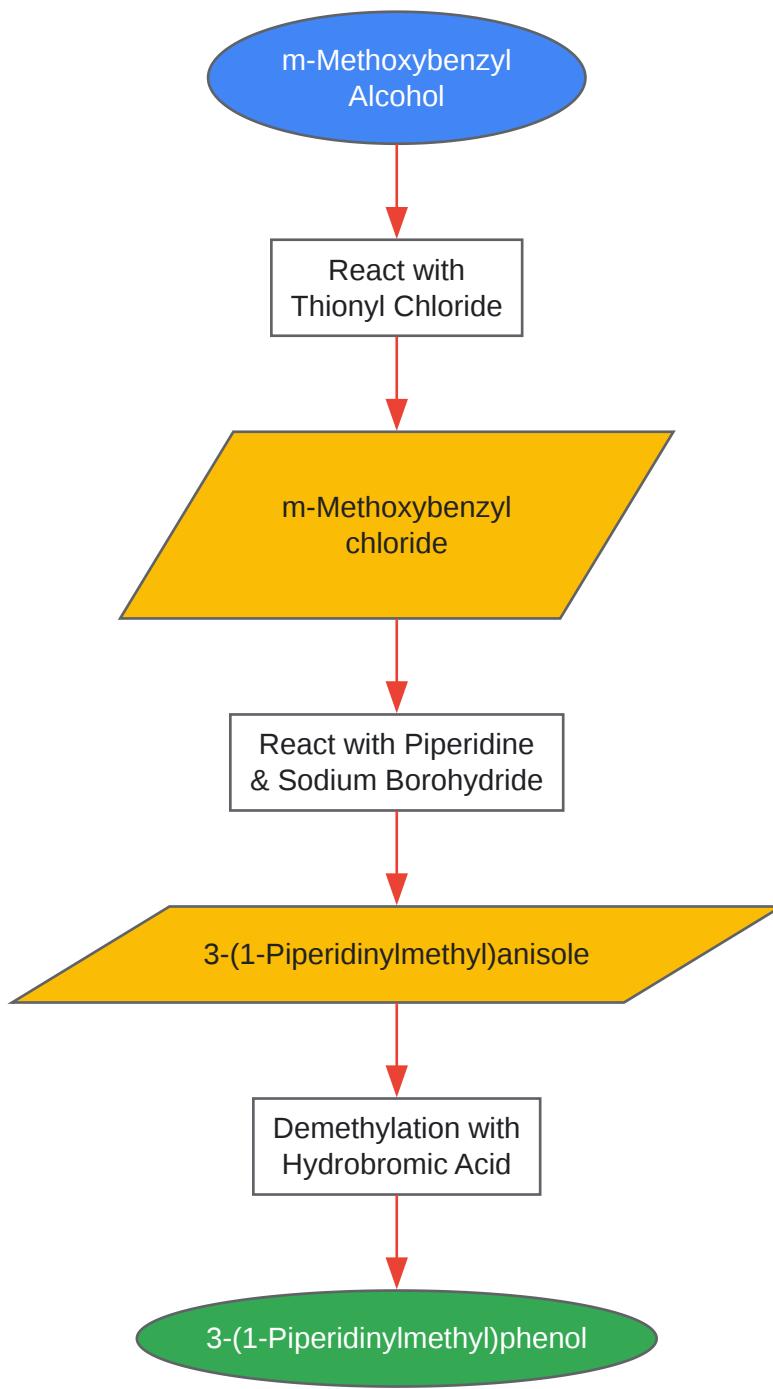
To further clarify the experimental processes, the following diagrams illustrate key synthetic pathways and logical workflows.



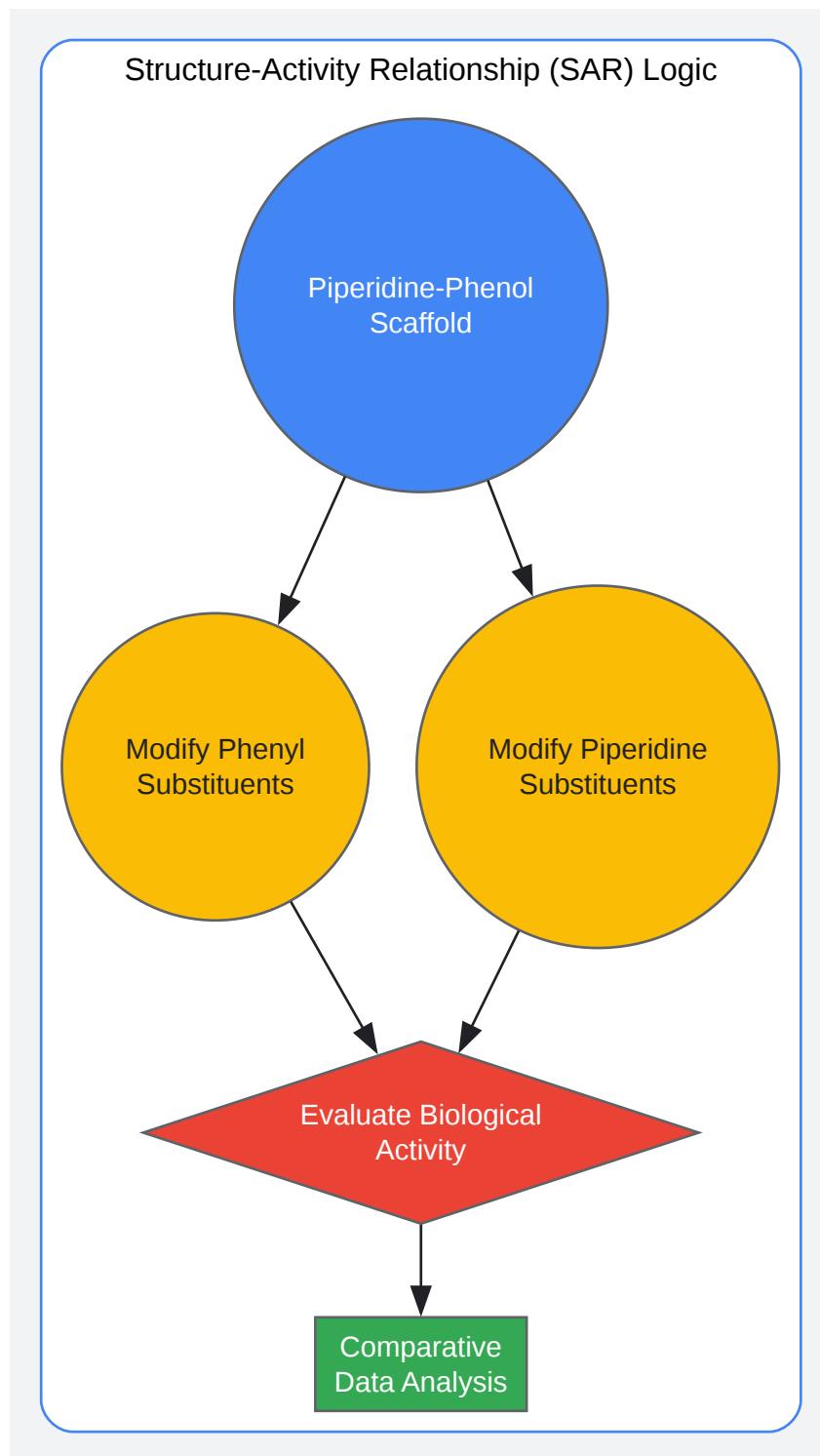
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A generalized workflow for the Buchwald-Hartwig amination synthesis of **3-(Piperidin-1-yl)phenol**.

Reproducible Protocol Workflow: 3-(1-Piperidinylmethyl)phenol Synthesis

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A step-by-step workflow for the synthesis of 3-(1-piperidinylmethyl)phenol.



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Logical relationship in structure-activity relationship studies of piperidine-phenol derivatives.

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